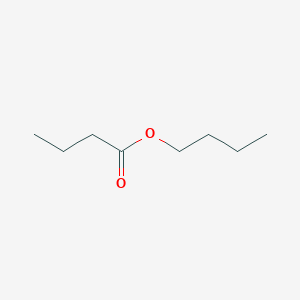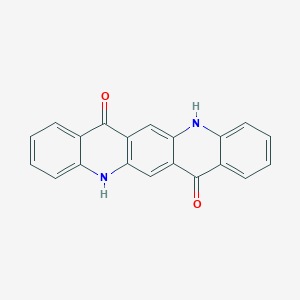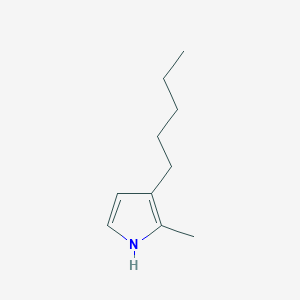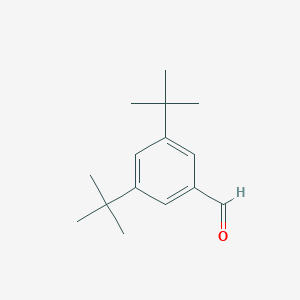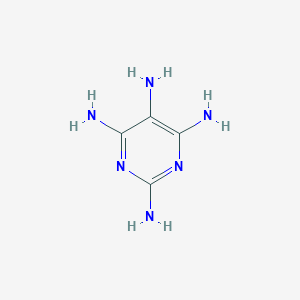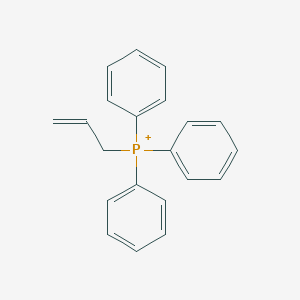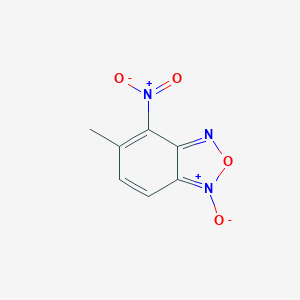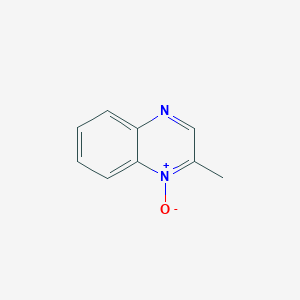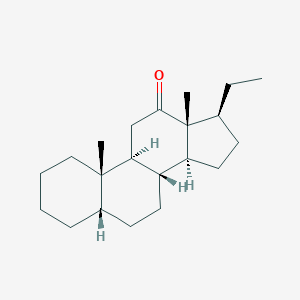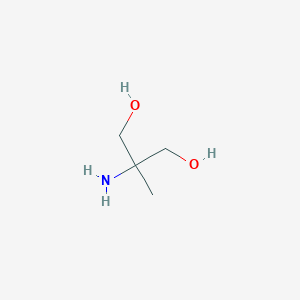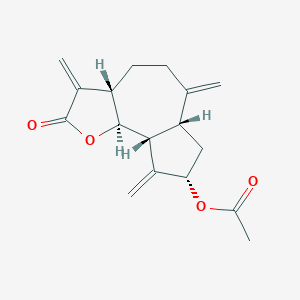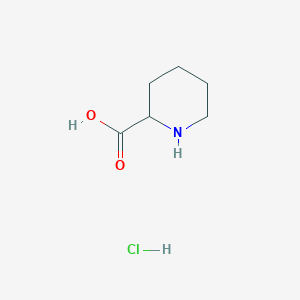
Piperidin-2-carbonsäure-Hydrochlorid
Übersicht
Beschreibung
Piperidine-2-carboxylic acid hydrochloride, also known as pipecolic acid hydrochloride, is an organic compound with the formula HNC₅H₉CO₂H·HCl. It is a carboxylic acid derivative of piperidine and is classified as an amino acid, although it is not genetically encoded. This compound is a colorless solid and is chiral, with the S-stereoisomer being more common .
Wissenschaftliche Forschungsanwendungen
Piperidine-2-carboxylic acid hydrochloride has a wide range of scientific research applications:
Wirkmechanismus
Target of Action
Piperidine-2-carboxylic acid, also known as Pipecolic acid, is an organic compound and a derivative of piperidine .
Mode of Action
It’s known that the benzyl-piperidine group is often necessary for the successful inhibition of cholinesterase receptors . The benzyl-piperidine group provides good binding to the catalytic site, interacting with Trp84, Trp279, Phe330, and Phe331 .
Biochemical Pathways
Pipecolic acid is an intermediate in the lysine degradation pathway . Its biosynthesis starts from lysine . CRYM, a taxon-specific protein that also binds thyroid hormones, is involved in the pipecolic acid pathway .
Result of Action
It’s known that piperidine derivatives have shown potential clinical activity against various cancers, such as breast cancer, prostate cancer, colon cancer, lung cancer, and ovarian cancer .
Biochemische Analyse
Biochemical Properties
Piperidine-2-carboxylic acid hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the pipecolic acid pathway, where CRYM, a taxon-specific protein that also binds thyroid hormones, is involved .
Cellular Effects
Piperidine-2-carboxylic acid hydrochloride has been observed to have effects on various types of cells and cellular processes. For example, it has been reported to have anticancer potential . It can regulate several crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB etc . It leads to inhibition of cell migration and helps in cell cycle arrest to inhibit survivability of cancer cells .
Molecular Mechanism
At the molecular level, Piperidine-2-carboxylic acid hydrochloride exerts its effects through various mechanisms. It can activate several molecular pathways, which further leads to apoptosis of cancer cells . For instance, it has been reported to reduce the level of Bcl-2 and increase the level of Bax-2, leading to initiation of caspase 9/3 dependent apoptosis in lung cancer cells .
Metabolic Pathways
Piperidine-2-carboxylic acid hydrochloride is involved in various metabolic pathways. Its biosynthesis starts from lysine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Piperidine-2-carboxylic acid hydrochloride can be synthesized through various methods. One common approach involves the cyclization of lysine, which undergoes a series of reactions to form the piperidine ring. Another method involves the reduction of pipecolinic acid derivatives .
Industrial Production Methods
Industrial production of piperidine-2-carboxylic acid hydrochloride typically involves the large-scale synthesis of pipecolic acid, followed by its conversion to the hydrochloride salt. This process may include steps such as hydrogenation, cyclization, and purification to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Piperidine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it to piperidine derivatives.
Substitution: It can undergo substitution reactions, particularly at the nitrogen atom, to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various alkylating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various piperidine derivatives, such as substituted piperidines, spiropiperidines, and piperidinones. These products have significant applications in pharmaceuticals and other industries .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Proline: Another amino acid with a similar structure but different biological functions.
Piperidine: The parent compound of piperidine-2-carboxylic acid, used in various chemical syntheses.
Pipecolic acid: The free base form of piperidine-2-carboxylic acid, used in similar applications.
Uniqueness
Piperidine-2-carboxylic acid hydrochloride is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and biological processes. Its hydrochloride form enhances its solubility and stability, making it suitable for various industrial and research applications .
Eigenschaften
CAS-Nummer |
15862-86-9 |
|---|---|
Molekularformel |
C6H12ClNO2 |
Molekulargewicht |
165.62 g/mol |
IUPAC-Name |
piperidin-1-ium-2-carboxylic acid;chloride |
InChI |
InChI=1S/C6H11NO2.ClH/c8-6(9)5-3-1-2-4-7-5;/h5,7H,1-4H2,(H,8,9);1H |
InChI-Schlüssel |
AUGDEGXARBUSFU-UHFFFAOYSA-N |
SMILES |
C1CCNC(C1)C(=O)O.Cl |
Kanonische SMILES |
C1CC[NH2+]C(C1)C(=O)O.[Cl-] |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
